molecular formula C17H17N3O2 B7516462 N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

カタログ番号 B7516462
分子量: 295.34 g/mol
InChIキー: NBPSNASWPLOPQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. It was first synthesized in 1996 by Hoffmann-La Roche as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

作用機序

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 selectively binds to the GluN2B subunit of the NMDA receptor, blocking the channel pore and preventing the influx of calcium ions into the neuron. This leads to a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical and Physiological Effects:
N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 has been shown to have a number of biochemical and physiological effects in animal models, including improving memory and learning, reducing inflammation and oxidative stress, and increasing neurotrophic factor expression. It has also been shown to have analgesic effects and to reduce the severity of seizures.

実験室実験の利点と制限

One of the main advantages of N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is its selectivity for the GluN2B subunit, which allows for more precise manipulation of NMDA receptor function in experimental settings. However, it is important to note that N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 may have off-target effects on other receptors or ion channels, and that its efficacy and safety in human subjects have not been fully established.

将来の方向性

There are several potential future directions for research involving N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981, including:
1. Investigating its potential as a therapeutic agent for various neurological and psychiatric disorders, particularly those involving NMDA receptor dysfunction.
2. Studying its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, to better understand its mechanisms of action.
3. Developing more selective and potent GluN2B antagonists that could be used in clinical settings.
4. Exploring the potential of N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 as a tool for studying the role of NMDA receptors in various physiological and pathological processes.
In conclusion, N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is a selective antagonist of the GluN2B subunit of the NMDA receptor that has shown promise as a potential therapeutic agent for various neurological and psychiatric disorders. Its precise mechanism of action and potential off-target effects require further investigation, but it remains a valuable tool for studying the role of NMDA receptors in physiological and pathological processes.

合成法

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 is synthesized through a multi-step process involving the reaction of 4-(2-oxoimidazolidin-1-yl) benzoic acid with N-methyl-N-phenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or column chromatography.

科学的研究の応用

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide 25-6981 has been widely used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and to reduce symptoms of depression and anxiety in animal models of these disorders.

特性

IUPAC Name

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-19(14-5-3-2-4-6-14)16(21)13-7-9-15(10-8-13)20-12-11-18-17(20)22/h2-10H,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPSNASWPLOPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(2-oxoimidazolidin-1-yl)-N-phenylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。